![molecular formula C11H10N2O2S B2531105 3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid CAS No. 1181740-97-5](/img/structure/B2531105.png)
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid is a compound that features a thiazole ring, a pyridine ring, and a propanoic acid moiety. The thiazole and pyridine rings are heterocyclic structures that are known for their chemical reactivity and potential pharmacological activities. The propanoic acid group adds to the compound's solubility and reactivity, making it a versatile building block for further chemical modifications.
Synthesis Analysis
The synthesis of related heterocyclic compounds has been reported in the literature. For instance, the green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives was achieved using microwave-assisted three-component reactions involving malononitrile, aromatic aldehydes, and 2-mercaptoacetic acid . Similarly, the synthesis of 3-(2-Imidazo[4,5-b]pyridine)propionic acid derivatives was performed through reactions of corresponding 2,3-diaminopyridines with succinic anhydride . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds shows that the thiazole ring can be non-planar due to a twist about a sulfur-carbon bond or displacement of the sulfur atom from the plane of other atoms . The presence of the pyridine ring can influence the overall geometry of the molecule, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For example, the reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with different nucleophiles led to the formation of various acyclic and heterocyclic derivatives . This indicates that this compound could also participate in a range of chemical reactions, providing access to a diverse array of derivatives for further study.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. For instance, thiadiazolo[3,4-c]pyridine, an analog of benzothiadiazole, exhibits unique electron-accepting abilities and other properties . The presence of the pyridine and thiazole rings in this compound suggests that it may have interesting electronic properties, which could be explored for applications in materials science or as a pharmacophore in drug design. Additionally, the compound's solubility and reactivity would be influenced by the propanoic acid group, which could be beneficial for its application in various chemical reactions and biological studies.
Scientific Research Applications
Anticancer Activity
Thiazolopyridine derivatives have shown promising results in anticancer research. One study focused on a multicomponent approach to synthesize 5-amino-7-aryl-8-nitrothiazolo[3,2-a]pyridines, revealing compounds with significant anticancer activity across various cancer cell lines. This highlights the potential of thiazolopyridine compounds in developing novel anticancer treatments (Altug et al., 2011).
Radiochemistry
Research involving rhenium(I) and technetium(I) tricarbonyl complexes with NSO-type chelators has explored the synthesis, structural characterization, and radiochemistry of these complexes. This work contributes to the development of targeted 99mTc radiopharmaceuticals, showcasing the relevance of similar structures in medical imaging and diagnosis (Makris et al., 2012).
Antimicrobial Activity
Another area of application is in antimicrobial activity, where new thiazolo[3, 2]pyridines containing pyrazolyl moieties were synthesized and evaluated for their antimicrobial properties. The study demonstrates the potential use of thiazolopyridine derivatives as antimicrobial agents, which could lead to new treatments for infectious diseases (El-Emary et al., 2005).
Electrochromic Materials
Furthermore, thiazolopyridine derivatives have been investigated for their potential in developing electrochromic materials. A study on thiadiazolo[3,4-c]pyridine as an acceptor for fast-switching green donor-acceptor-type electrochromic polymer with a low bandgap emphasizes the innovative application of these compounds in creating efficient electrochromic devices (Ming et al., 2015).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
properties
IUPAC Name |
3-(2-pyridin-4-yl-1,3-thiazol-4-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10(15)2-1-9-7-16-11(13-9)8-3-5-12-6-4-8/h3-7H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYVYCQIIKHALW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=CS2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

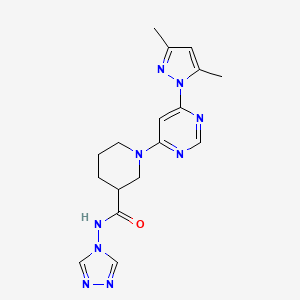
![(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2531025.png)
![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2531026.png)
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2531028.png)
![4-N-(2,4-dimethylphenyl)-1-methyl-6-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2531029.png)
![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)
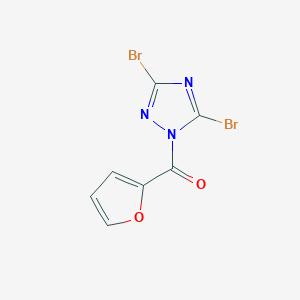
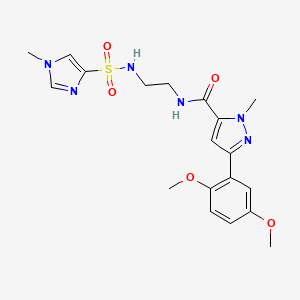
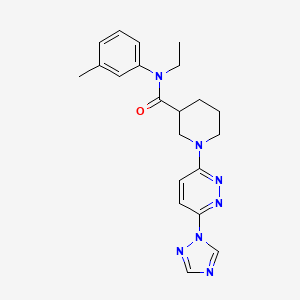
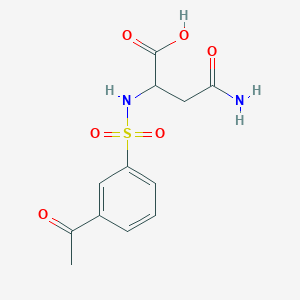
![2,2,2-trichloro-1-[4-(2,6-difluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2531039.png)
![7-Fluoro-1-(2-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531043.png)

![3-(3-bromophenyl)-N-cyclohexyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531045.png)